molecular formula C14H23NO B5144994 N-[3-(2-methylphenoxy)propyl]butan-1-amine

N-[3-(2-methylphenoxy)propyl]butan-1-amine

Cat. No.: B5144994
M. Wt: 221.34 g/mol
InChI Key: ABKXZEXXEAYJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methylphenoxy)propyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine group attached to a 3-(2-methylphenoxy)propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylphenoxy)propyl]butan-1-amine typically involves the reaction of 2-methylphenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2-methylphenoxy)propylamine. This intermediate is then reacted with butan-1-amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylphenoxy)propyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of corresponding amines and alcohols.

    Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

N-[3-(2-methylphenoxy)propyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-methylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-methoxyphenoxy)propyl]butan-1-amine
  • N-[3-(4-methylphenoxy)propyl]butan-1-amine
  • N-[3-(2-chlorophenoxy)propyl]butan-1-amine

Uniqueness

N-[3-(2-methylphenoxy)propyl]butan-1-amine is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[3-(2-methylphenoxy)propyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-3-4-10-15-11-7-12-16-14-9-6-5-8-13(14)2/h5-6,8-9,15H,3-4,7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKXZEXXEAYJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.